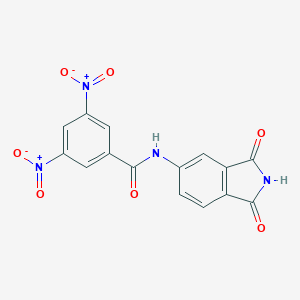

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dinitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is a chemical compound with the linear formula C10H8N2O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is represented by the linear formula C10H8N2O3 .

Physical and Chemical Properties Analysis

The molecular weight of “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide” is 204.19 .

Scientific Research Applications

Reductive Chemistry and Cytotoxicity

Reductive Chemistry and Hypoxia-Selective Cytotoxicity

A study on the novel hypoxia-selective cytotoxin 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlighted its selective toxicity for hypoxic cells due to oxygen-inhibited enzymatic reduction. This research provides insights into the reductive chemistry of related nitroaromatic compounds, identifying electron-affinic sites and elucidating pathways to more cytotoxic derivatives through radiolytic reduction experiments (Palmer et al., 1995).

Protoporphyrinogen Oxidase Inhibitors

Design of Novel Protoporphyrinogen Oxidase Inhibitors

In the pursuit of new herbicides, a series of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and related compounds were synthesized. These compounds exhibited higher PPO inhibition activity than existing controls, with some showing potential for weed control in wheat fields, indicating their utility in agricultural research (Jiang et al., 2011).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

Mustard Prodrugs for GDEPT

A selection of nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide was investigated for their suitability as prodrugs in gene-directed enzyme prodrug therapy. The study identified compounds with improved potency and bystander effect, critical for developing more effective cancer treatments (Friedlos et al., 1997).

Chiral Discrimination

Chiral Solvating Agent for NMR Analysis

Modified Kagan's amide was synthesized and tested as a Chiral Solvating Agent (CSA) for NMR-based chiral discrimination. This application showcases the compound's utility in analytical chemistry, particularly in determining the optical purity of various chiral substances (Jain et al., 2015).

Antimicrobial Activity

Synthesis and Antimicrobial Activity

Research on the synthesis of N-[(2Z)-3-(4,6-Substitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3, 5-dinitrobenzamide analogues revealed significant antibacterial and antifungal activities. This finding suggests potential applications in developing new antimicrobial agents (Saeed et al., 2013).

Heparanase Inhibitors

Novel Small Molecule Heparanase Inhibitors

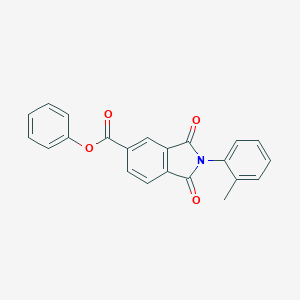

A class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids were described as potent heparanase inhibitors, offering a new approach to anti-angiogenic therapy. These inhibitors display potential for therapeutic applications in cancer and other diseases involving heparanase activity (Courtney et al., 2004).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N4O7/c20-13(7-3-9(18(23)24)6-10(4-7)19(25)26)16-8-1-2-11-12(5-8)15(22)17-14(11)21/h1-6H,(H,16,20)(H,17,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEYIUVHVLQWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dinitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B401735.png)

![3-nitro-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B401738.png)

![5-thien-2-yl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401739.png)

![1-[(4-chlorophenyl)sulfanyl]-4-({4-[(4-chlorophenyl)sulfanyl]phenyl}sulfonyl)benzene](/img/structure/B401741.png)

![N-(4-chlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401742.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(2,6-dimethylanilino)propanamide](/img/structure/B401747.png)

![3-{3-Nitrophenyl}[1,2,4]triazolo[4,3-f]phenanthridine](/img/structure/B401754.png)

![ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B401756.png)